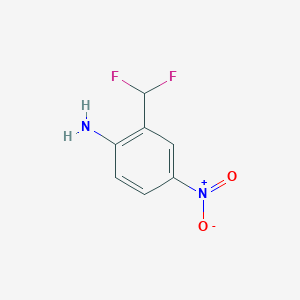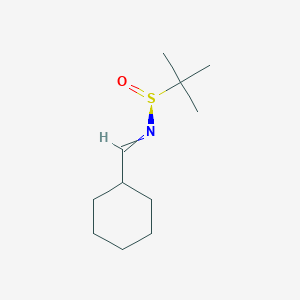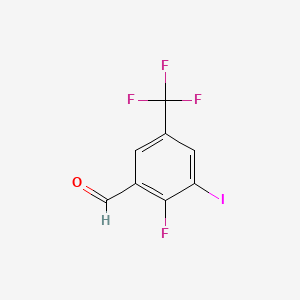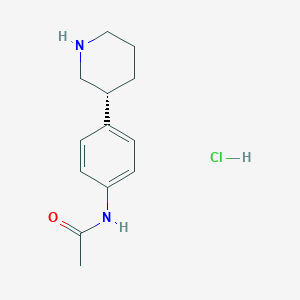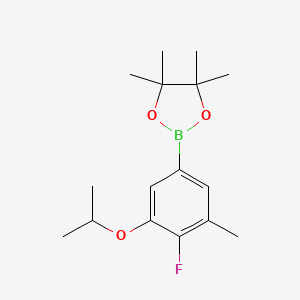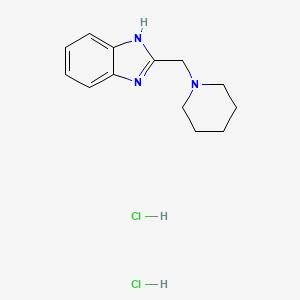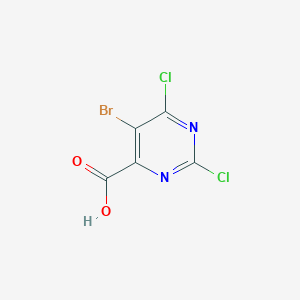
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine-4-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or copper salts. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Oxidized pyrimidine derivatives.
科学的研究の応用
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their biological activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
2,4-Dichloropyrimidine: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-chloropyrimidine: Contains fewer halogen atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms at specific positions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C5HBrCl2N2O2 |
|---|---|
分子量 |
271.88 g/mol |
IUPAC名 |
5-bromo-2,6-dichloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-1-2(4(11)12)9-5(8)10-3(1)7/h(H,11,12) |
InChIキー |
FUGUULIFXDDGIG-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
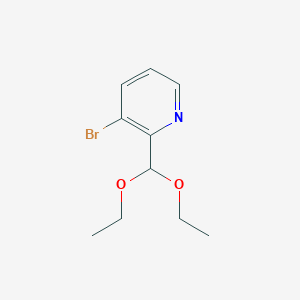
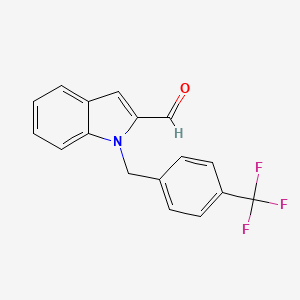
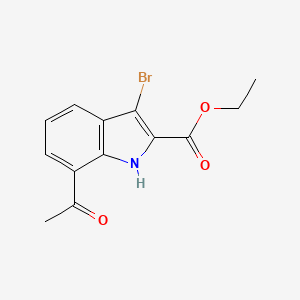

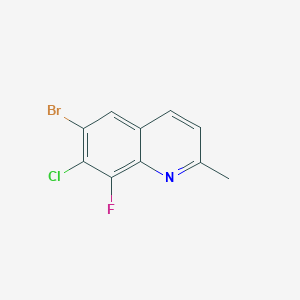
![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
